N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide
Description
N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide is a synthetic oxalamide derivative featuring a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group attached to a piperidine ring, which is further linked to an ethyl spacer and an N-methyl-substituted oxalamide moiety. The mesitylsulfonyl group confers steric bulk and electron-donating properties due to its three methyl substituents, while the oxalamide backbone provides hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-methyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-13-11-14(2)17(15(3)12-13)27(25,26)22-10-6-5-7-16(22)8-9-21-19(24)18(23)20-4/h11-12,16H,5-10H2,1-4H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPKTTYMVDMJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological targets, synthesis processes, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety. Its molecular formula is with a molecular weight of approximately 478.66 g/mol. The structural uniqueness is attributed to the combination of functional groups that may influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is integral to synaptic plasticity and memory functions, suggesting potential applications in neuropharmacology.
Key Findings:
- NMDA Receptor Antagonism : The compound has been identified as a selective antagonist of the NMDA receptor, which plays a critical role in excitatory neurotransmission and neuroplasticity. This interaction may position it as a candidate for treating conditions such as Alzheimer's disease and other cognitive disorders.
- Binding Affinity : Initial binding studies reveal that the mesitylsulfonyl group enhances interaction with specific molecular targets, potentially altering their activity.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with related compounds reveals insights into structure-activity relationships (SAR). Below is a summary table comparing key structural features and biological activities of similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Biological Activity |
|---|---|---|---|---|
| N1-(4-Ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains a 4-Ethylphenyl group | Moderate NMDA antagonism |
| N1-(o-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H31N3O4S | 477.64 | Features an o-Tolyl group | Low NMDA antagonism |
| N1-(m-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains an m-Tolyl group | Moderate NMDA antagonism |
Neuropharmacological Implications
Research indicates that compounds with similar structural features have shown promise in modulating neurotransmitter systems. For instance, studies on benzyl-piperidines have demonstrated potent activity against CC chemokine receptors, suggesting that modifications to the piperidine structure can significantly influence biological outcomes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the piperidine ring.
- Introduction of the mesitylsulfonyl group.
- Coupling with oxalamide derivatives.
These steps are crucial for ensuring the desired biological activity through precise structural configurations.
Comparison with Similar Compounds
Variations in Sulfonyl Substituents
The sulfonyl group significantly influences electronic and steric properties. Key comparisons include:
Key Findings :
- Mesitylsulfonyl (Target Compound): Likely reduces metabolic degradation due to steric hindrance, as seen in similar bulky sulfonamides .
- 4-Fluoro-2-methylphenyl (): Fluorine’s electronegativity may enhance binding to electron-deficient targets, such as enzymes or receptors .
- Thiophen-2-yl (): Sulfur’s polarizability could improve membrane permeability compared to purely aromatic systems .
Variations in Oxalamide Substituents
The N1 and N2 substituents on the oxalamide backbone modulate solubility and target interactions:
Key Findings :
- N2-Methyl (Target Compound): Balances lipophilicity and solubility, ideal for passive diffusion across biological membranes.
- N1-Dimethylaminoethyl (): Protonation at physiological pH increases solubility, as observed in amine-containing pharmaceuticals .
Theoretical and Experimental Correlations
highlights the use of DFT studies to predict corrosion inhibition by amines, emphasizing substituent effects on electron density and adsorption . Analogously:
- Electron-Donating Groups (e.g., mesityl): May improve adsorption to biological targets via van der Waals interactions.
- Electron-Withdrawing Groups (e.g., fluorine in ): Could stabilize charge-transfer complexes in enzyme inhibition .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves:
- Sulfonylation : Introducing the mesitylsulfonyl group to the piperidine ring under basic conditions (e.g., using triethylamine as a base) .
- Piperidine Functionalization : Coupling the sulfonylated piperidine with ethylenediamine derivatives via nucleophilic substitution or reductive amination .
- Oxalamide Formation : Reacting the intermediate with methylamine and oxalyl chloride in anhydrous dichloromethane .
- Key Conditions :
- Temperature: 0–60°C, depending on step reactivity.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Table 1: Reaction Optimization Parameters
| Step | Optimal Temp. | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| Sulfonylation | 0–25°C | DCM | Triethylamine | 70–85% |
| Piperidine Coupling | 60°C | THF | Pd/C (for H₂) | 60–75% |
| Oxalamide Formation | RT | Anhyd. DCM | None | 80–90% |
Q. Which analytical techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the mesitylsulfonyl group shows distinct aromatic proton signals at δ 6.7–7.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water gradient; retention time ~12–15 min) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = calculated 479.2 g/mol) .
Q. What in vitro assays are recommended to assess biological activity and target engagement?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., Aurora A/B) .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to evaluate antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Cross-verify results using multiple techniques (e.g., SPR + ITC for binding) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What strategies elucidate the structure-activity relationship (SAR) for mesitylsulfonyl and piperidinyl motifs?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., tosyl vs. mesityl) or piperidine ring substituents .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses with kinase ATP pockets .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (oxalamide) and hydrophobic (mesityl) interactions using Schrödinger Suite .
Q. What are the compound’s stability profiles under varying pH/temperature, and how should this inform experimental design?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hrs; monitor degradation via HPLC .
- Thermal Stability : Heat at 40–60°C for 1–7 days; assess purity loss and byproduct formation .
- Storage Recommendations : Lyophilized solid at -20°C (desiccated) for long-term stability; DMSO stock solutions stable for ≤1 month at -80°C .
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 3, 37°C, 72 hr | 15% | Desulfonylated analog |
| pH 9, 37°C, 72 hr | 30% | Oxamic acid derivative |
| 60°C, 7 days | 25% | Piperidine ring-opened product |
Key Considerations for Experimental Design
- Contradiction Analysis : When SAR data conflicts with computational predictions, re-evaluate force field parameters or crystallize ligand-target complexes for X-ray diffraction .
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and moisture sensitivity, as oxalyl chloride is hygroscopic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
